Ethyl 3-amino-5-(trifluoromethyl)benzoate
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Overview
Description
Ethyl 3-amino-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H10F3NO2. It is a derivative of benzoic acid, where the hydrogen atoms at the 3rd and 5th positions are substituted with an amino group and a trifluoromethyl group, respectively. The ethyl ester functional group is attached to the carboxyl group of benzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-amino-5-(trifluoromethyl)-, ethyl ester typically involves the esterification of 3-amino-5-(trifluoromethyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
3-Amino-5-(trifluoromethyl)benzoic acid+EthanolAcid CatalystBenzoic acid, 3-amino-5-(trifluoromethyl)-, ethyl ester+Water
The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 3-amino-5-(trifluoromethyl)-, ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-amino-5-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 3-amino-5-(trifluoromethyl)-, ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 3-amino-, ethyl ester
- Benzoic acid, 3-amino-5-methyl-, ethyl ester
- Benzoic acid, 3-amino-4-(trifluoromethyl)-, ethyl ester
Uniqueness
Ethyl 3-amino-5-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it valuable in various applications.
Properties
Molecular Formula |
C10H10F3NO2 |
---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
ethyl 3-amino-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H10F3NO2/c1-2-16-9(15)6-3-7(10(11,12)13)5-8(14)4-6/h3-5H,2,14H2,1H3 |
InChI Key |
VRDSJRSCKTXBNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)N)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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